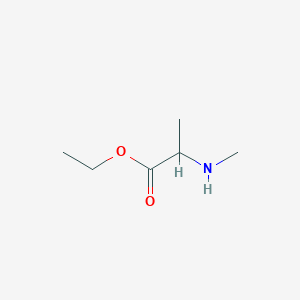

Ethyl 2-(methylamino)propanoate

Description

Evolution of Chiral Amino Acid Derivatives in Contemporary Organic Synthesis

Chiral amino acids and their derivatives have evolved from being mere components of peptides and proteins to indispensable tools in modern organic synthesis. rsc.org Their utility stems from the inherent chirality they possess, which can be harnessed to control the stereochemical outcome of chemical reactions. rsc.orgnih.gov The journey of these molecules in synthesis has seen them employed as chiral auxiliaries, ligands for transition metal catalysts, and as starting materials for the synthesis of a vast array of natural products and pharmaceuticals. rsc.orgtcichemicals.com The development of methods for the asymmetric synthesis of amino acids has been a major focus, aiming to produce enantiomerically pure compounds directly, thus avoiding the need for resolving racemic mixtures. libretexts.org This has led to the creation of a diverse toolbox of synthetic strategies, including enzymatic resolutions, diastereomeric salt formation, and asymmetric catalysis. libretexts.orgwikipedia.orgunits.it

Distinct Chemical Characteristics and Stereochemical Significance of N-Methylated α-Amino Esters

N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid or peptide, is a seemingly simple modification that can have profound effects on the molecule's properties. nih.govrsc.org This alteration can enhance a peptide's metabolic stability, improve its membrane permeability, and increase its oral bioavailability, making N-methylated amino acids highly valuable in drug design. nih.govnih.gov From a stereochemical standpoint, the presence of the N-methyl group can influence the conformational preferences of the molecule, which in turn can impact its biological activity. nih.gov The synthesis of N-methylated α-amino esters like ethyl 2-(methylamino)propanoate presents unique challenges, as the N-alkylation process can sometimes be difficult to control and may require the use of protecting groups. nih.govmonash.edu

Historical Development of Synthetic Methodologies for Enantiopure α-Amino Propanoate Scaffolds

The quest for enantiomerically pure α-amino propanoates, the structural class to which this compound belongs, has driven the development of numerous synthetic strategies. Early methods often relied on the resolution of racemic mixtures, a process that, while effective, is inherently inefficient as it discards at least half of the starting material. wikipedia.org One of the foundational methods involves the N-methylation of N-acyl or N-carbamoyl amino acids. monash.edu

Over the years, the focus has shifted towards asymmetric synthesis, which aims to create the desired enantiomer directly. Key approaches include:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as natural amino acids, to synthesize more complex chiral molecules. tcichemicals.com

Asymmetric Alkylation: This involves the stereoselective alkylation of glycine (B1666218) enolates or other prochiral starting materials. acs.org

Reductive Amination: The asymmetric reductive amination of α-keto esters is a powerful tool for creating chiral α-amino esters. nih.gov Biocatalytic approaches using enzymes like imine reductases (IREDs) have emerged as a sustainable and highly selective alternative to traditional chemical methods. nih.govnih.gov

Enzymatic and Chemo-enzymatic Methods: The use of enzymes, such as lipases for kinetic resolution or transaminases for asymmetric amination, offers high enantioselectivity under mild reaction conditions. mdpi.comnih.gov

A significant breakthrough has been the development of biocatalytic strategies that provide access to both enantiomers of N-substituted α-amino esters with high efficiency and stereoselectivity. nih.gov

Overview of Current Academic Research Trajectories and Unresolved Synthetic Challenges Pertaining to this compound

Current research on this compound and related N-methylated amino esters is focused on several key areas. A major trajectory is the development of more efficient and sustainable synthetic methods. This includes the discovery and engineering of novel enzymes for biocatalytic reductive amination and the design of new chiral catalysts for asymmetric synthesis. nih.govnih.govnih.gov The goal is to achieve high yields and enantioselectivities while minimizing waste and avoiding the use of hazardous reagents.

Despite significant progress, several synthetic challenges remain. One of the primary hurdles is the selective N-methylation of amino esters without over-methylation or racemization of the chiral center. nih.govmonash.edu Furthermore, developing scalable and cost-effective processes for the production of enantiomerically pure this compound remains an active area of investigation. The exploration of this compound's potential applications in areas such as medicinal chemistry and materials science continues to drive the need for innovative synthetic solutions. smolecule.com

| Compound Name | CAS Number | Molecular Formula |

| This compound | 56428-90-1 | C6H13NO2 |

| Ethyl 2-methyl-3-(methylamino)propanoate | 110427-00-4 | C7H15NO2 |

| Ethyl 2-methyl-2-(methylamino)propanoate | 58743-30-9 | C7H15NO2 |

| Ethyl 2-(isobutylamino)-2-methylpropanoate | 1182908-25-3 | C10H21NO2 |

| Methyl 3-(methylamino)propanoate | 24549-12-0 | C5H11NO2 |

| L-DOPA | 59-92-7 | C9H11NO4 |

| Miltefosine | 58066-85-6 | C21H46NO4P |

| Duloxetine | 116539-59-4 | C18H19NOS |

| Methadone | 76-99-3 | C21H27NO |

| Property | Value |

| Molecular Weight | 131.17 g/mol |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 131.094628657 |

| Monoisotopic Mass | 131.094628657 |

| Topological Polar Surface Area | 38.3 Ų |

| Heavy Atom Count | 9 |

| Complexity | 93.1 |

| Covalently-Bonded Unit Count | 1 |

| Undefined Atom Stereocenter Count | 1 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(methylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-9-6(8)5(2)7-3/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRLPZJTPHCMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Enantioselective Preparation of Ethyl 2 Methylamino Propanoate

Development of Highly Stereoselective Routes for the Synthesis of Ethyl 2-(methylamino)propanoate

The creation of a single desired stereoisomer of a chiral molecule is a central challenge in organic synthesis. For this compound, this involves the precise control of the stereocenter at the α-carbon. Highly stereoselective routes are essential to ensure the final product's purity and biological activity.

Asymmetric Hydrogenation and Reductive Amination Strategies for α-Amino Ester Formation

Asymmetric reductive amination (ARA) represents one of the most direct and efficient methods for the synthesis of chiral amines and their derivatives. wikipedia.org This strategy typically involves the in-situ formation of an imine from a carbonyl compound and an amine, which is then asymmetrically hydrogenated to the desired chiral amine. For the synthesis of this compound, this would involve the reaction of ethyl pyruvate (B1213749) with methylamine (B109427) to form an intermediate imine, followed by asymmetric hydrogenation.

The success of this approach hinges on the use of chiral catalysts. Transition metal complexes, particularly those of rhodium (Rh), ruthenium (Ru), and iridium (Ir), featuring chiral phosphine (B1218219) ligands, have proven highly effective. rsc.orgijacskros.com For instance, Rh-catalyzed asymmetric hydrogenation using electron-donating phosphine ligands is a promising approach for producing chiral amino alcohols and, by extension, amino esters. rsc.org Similarly, Ru-catalyzed reductive amination of β-keto esters has been shown to produce chiral β-amino esters with excellent chemo- and enantioselectivities. wikipedia.org The development of catalysts with chiral anions has also been shown to significantly influence the stereochemical outcome of the hydrogenation. wikipedia.org

Dynamic kinetic resolution (DKR) is another powerful strategy that can be coupled with asymmetric hydrogenation. In this process, a racemic starting material is converted into a single enantiomer of the product. For example, racemic α-amino esters have been successfully hydrogenated to enantioenriched β-amino alcohols via DKR using chiral ruthenabicyclic complexes. acs.orgug.edu.pl This methodology could be adapted for the synthesis of this compound, potentially starting from racemic N-protected alanine (B10760859) ethyl ester.

| Catalyst Type | Metal Center | Key Ligand/Feature | Substrate Example | Key Advantage |

| Chiral Phosphine Complexes | Rhodium (Rh) | Electron-donating phosphines | α-Amino Ketones | High efficiency and enantioselectivity for amino alcohol/ester synthesis. rsc.orgijacskros.com |

| Chiral Diamine/Phosphate (B84403) | Iridium (Ir) | Chiral diamine ligand and chiral phosphate anion | Imines | Chiral anion influences stereochemical outcome. wikipedia.org |

| Ruthenabicyclic Complexes | Ruthenium (Ru) | Chiral ruthenabicyclic structure | Racemic α-Amino Esters | Enables dynamic kinetic resolution for high enantiomeric excess. acs.orgug.edu.pl |

| Ru-Phosphine Complexes | Ruthenium (Ru) | Chiral phosphine ligands (e.g., BINAP) | β-Keto Esters | Excellent chemo- and enantioselectivity in reductive amination. wikipedia.org |

Chiral Auxiliary-Mediated Approaches for Stereocontrol

The use of chiral auxiliaries is a well-established and powerful strategy for inducing stereoselectivity in a reaction. libretexts.org This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being removed, yielding an enantiomerically enriched product. libretexts.orgwikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, such as an α-keto ester or an acrylic acid derivative. One of the most famous examples is the use of Evans oxazolidinone auxiliaries. organic-chemistry.org An N-acylated Evans auxiliary can undergo stereoselective alkylation or amination reactions. For instance, an auxiliary-bound α,β-unsaturated ester could undergo a conjugate addition with methylamine, where the auxiliary shields one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would then yield the desired enantiomer of this compound.

The key steps in this approach are:

Attachment of the chiral auxiliary to the substrate. libretexts.org

Diastereoselective reaction to create the desired stereocenter. bzchemicals.com

Removal of the chiral auxiliary to yield the enantiomerically enriched product. libretexts.orgbzchemicals.com

While effective, this method is less atom-economical than catalytic approaches due to the use of a stoichiometric amount of the auxiliary. However, the high degree of stereocontrol and the predictability of the outcome make it a valuable tool. wikipedia.org

Chemoenzymatic and Biocatalytic Pathways for Enantiospecific Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled stereoselectivity under mild conditions. nih.gov Chemoenzymatic synthesis combines the best of both worlds, using enzymatic steps for challenging stereoselective transformations within a conventional chemical synthesis route. nih.gov

For this compound, several biocatalytic strategies could be envisioned. For example, a transaminase enzyme could be used for the asymmetric amination of ethyl pyruvate with methylamine as the amine donor. Transaminases are known for their ability to produce chiral amines with very high enantiomeric excess.

Alternatively, a lipase (B570770) or esterase could be used for the kinetic resolution of a racemic mixture of this compound. In this scenario, the enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The unreacted ester and the acid product could then be separated. The combination of chemical and enzymatic reaction steps can be a facile approach, executed in either concurrent or sequential modes. nih.gov

Exploration of Novel Protecting Group Chemistries for the Secondary Amine and Ester Functionalities

In multi-step organic synthesis, the temporary blocking of reactive functional groups is often necessary to prevent unwanted side reactions. libretexts.orgorganic-chemistry.org For this compound, both the secondary amine and the ethyl ester may require protection depending on the synthetic route. The ideal protecting group strategy, known as orthogonal protection, allows for the selective removal of one group in the presence of others. wikipedia.orgnih.gov

The secondary methylamino group can be protected with several common carbamate (B1207046) protecting groups:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability to a broad range of conditions, except for strong acids (e.g., trifluoroacetic acid, TFA). organic-chemistry.orgchemistrysteps.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). bzchemicals.com

Benzyloxycarbonyl (Cbz or Z): Introduced by Zervas, the Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). total-synthesis.commissouri.eduorganic-chemistry.org This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically with piperidine. organic-chemistry.orgtotal-synthesis.comwikipedia.org This orthogonality is fundamental to modern solid-phase peptide synthesis. altabioscience.com

The ethyl ester functionality is generally stable but can be susceptible to hydrolysis under strong basic or acidic conditions. If a more labile or a more robust ester is needed, other protecting groups can be employed:

Benzyl (B1604629) (Bn) esters: Similar to the Cbz group, benzyl esters are cleaved by hydrogenolysis, making them compatible with acid-labile protecting groups like Boc. wikipedia.orgsynarchive.comuwindsor.ca

tert-Butyl (tBu) esters: These are cleaved under acidic conditions, similar to the Boc group, so they are not orthogonal to it. libretexts.org

Silyl (B83357) esters: Groups like trimethylsilyl (B98337) (TMS) are very labile, while bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) offer greater stability. libretexts.orgwikipedia.org "Supersilyl" groups have been developed that confer extraordinary stability, even towards some organometallic reagents. nih.gov

The choice of protecting groups is critical for designing a successful synthetic sequence, ensuring that each group can be removed selectively without affecting others or the integrity of the target molecule. nih.gov

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |

| Secondary Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (TFA, HCl) chemistrysteps.com | Cbz, Fmoc |

| Secondary Amine | Benzyloxycarbonyl | Cbz, Z | Cbz-Cl | Catalytic Hydrogenolysis total-synthesis.com | Boc, Fmoc |

| Secondary Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild Base (Piperidine) total-synthesis.comwikipedia.org | Boc, Cbz |

| Carboxyl (Ester) | Benzyl Ester | Bn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenolysis synarchive.comuwindsor.ca | Boc, Fmoc |

| Carboxyl (Ester) | tert-Butyl Ester | tBu | Isobutylene, acid catalyst | Strong Acid (TFA) libretexts.org | Cbz, Fmoc |

| Carboxyl (Ester) | Silyl Ester | TBDMS, TIPS | Silyl chloride, base | Fluoride ion (TBAF), Acid libretexts.orgwikipedia.org | Cbz |

Green Chemistry Principles in the Design of Sustainable Synthetic Routes

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and economically viable. total-synthesis.comnih.gov The synthesis of this compound can be significantly improved by adhering to these principles.

Prevention: It is better to prevent waste than to treat it after it has been created. synarchive.comnih.gov Catalytic routes like asymmetric hydrogenation are preferable to stoichiometric methods (e.g., using chiral auxiliaries) as they generate less waste.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used into the final product. total-synthesis.com Reductive amination has a high atom economy, as the only byproduct is water.

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little to no toxicity. total-synthesis.com This involves choosing safer reagents and avoiding toxic heavy metals where possible.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. synarchive.com Green chemistry encourages the use of water, ethanol, or supercritical fluids instead of hazardous organic solvents. nih.gov

Design for Energy Efficiency: Energy requirements should be minimized. nih.gov Conducting reactions at ambient temperature and pressure, as is often possible with biocatalytic or highly efficient catalytic methods, reduces energy consumption. nih.gov

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. synarchive.comnih.gov Exploring bio-based routes to precursors like pyruvic acid aligns with this principle.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as it requires additional reagents and generates waste. total-synthesis.comnih.gov Developing a direct catalytic route that does not require protection/deprotection steps is a key green chemistry goal.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. total-synthesis.com As discussed, asymmetric catalysis is a cornerstone of the modern synthesis of this compound, enhancing efficiency and reducing waste. libretexts.org

Applying these principles leads to syntheses that are not only more sustainable but also often more cost-effective and safer. libretexts.org

Application of Flow Chemistry and Continuous Manufacturing Techniques for Scalable Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing chemical manufacturing. uwindsor.cagoogle.com This technology offers numerous advantages for the scalable synthesis of fine chemicals like this compound. altabioscience.com

Key benefits of flow chemistry include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with highly exothermic or hazardous reactions. This is particularly relevant for hydrogenation reactions, which often involve flammable solvents and hydrogen gas under pressure. wikipedia.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. altabioscience.com

Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often simpler and more predictable than scaling up a batch process. wikipedia.org

Automation and Integration: Flow systems can be readily automated and integrated with in-line purification and analysis, leading to a streamlined, end-to-end continuous manufacturing process. google.com

The synthesis of this compound via reductive amination could be adapted to a flow process. A packed-bed reactor containing a heterogeneous hydrogenation catalyst could be used, where a solution of ethyl pyruvate and methylamine is continuously passed through, yielding the product in a highly controlled and efficient manner. This approach not only improves safety and scalability but also aligns with the principles of green chemistry by enabling catalyst recycling and reducing waste. uwindsor.ca

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Methylamino Propanoate

Reaction Pathways Involving the Carboxyl Ester Moiety: Transesterification and Amidation Studies

The carboxyl ester group in ethyl 2-(methylamino)propanoate is a key site for chemical transformations, particularly transesterification and amidation.

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com In basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) in the presence of a suitable catalyst would yield mthis compound and ethanol. The efficiency of such reactions can be high, with studies on similar ethyl esters showing yields of up to 97% when catalyzed by a porous phenolsulphonic acid—formaldehyde resin. researchgate.net The choice of catalyst and reaction conditions, such as temperature and the use of excess alcohol, are crucial in driving the equilibrium towards the desired product. psu.edu

Amidation , the reaction of the ester with an amine to form an amide, is another significant transformation. Direct amidation of esters can be challenging and may require specific catalysts or conditions. mdpi.com For example, direct mechanochemical amidation of ethyl esters has been achieved using substoichiometric amounts of potassium tert-butoxide under solvent-free conditions. mdpi.com Other catalytic systems, such as those based on zirconium, hafnium, or copper-manganese (B8546573) spinel oxides, have also been developed to facilitate amidation under milder conditions. mdpi.com

| Reaction | Catalyst/Reagent | Conditions | Yield | Reference |

| Transesterification | Porous phenolsulphonic acid—formaldehyde resin | Methyl alcohol, 80°C, 24h | Up to 97% | researchgate.net |

| Transesterification | Sodium ethoxide | Ethanol | - | masterorganicchemistry.com |

| Transesterification | Acid catalyst | Alcohol solvent | - | masterorganicchemistry.com |

| Amidation | Potassium tert-butoxide (KOtBu) | Solvent-free, mechanochemical | >70 examples | mdpi.com |

| Amidation | Zr- or Hf-based Lewis-acid-PolyOxoMetalate (POM) complexes | 1 mol% catalyst, DMSO, 70°C | - | mdpi.com |

| Amidation | Cu-Mn spinel oxide | THF, 80°C, air, 1-7h | - | mdpi.com |

Transformations of the Secondary Amine Functionality: N-Alkylation, N-Acylation, and Cyclization Reactions

The secondary amine in this compound offers another reactive handle for various chemical modifications.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reactions with alkyl halides. Domino alkylation-cyclization reactions of propargyl bromides with thioureas have been shown to be an efficient method for synthesizing substituted aminothiazoles. organic-chemistry.org

N-Acylation is the process of adding an acyl group to the nitrogen atom, forming an N-acylsulfonamide. This transformation is of interest in medicinal chemistry. researchgate.net Titanium(IV) chloride has been used to promote the direct acylation of sulfonamides with esters. researchgate.net

Cyclization reactions can occur when the amine functionality reacts with another part of the molecule or an external reagent to form a cyclic structure. For example, new cyclization reactions have been designed based on three-component coupling reactions involving N-tosylimines and propiolates. researchgate.net

Stereochemical Outcomes and Diastereoselective Control in Reactions Involving the Stereocenter

The stereocenter at the alpha-carbon of this compound introduces the possibility of stereoisomers, making stereochemical control a critical aspect of its reactions. The synthesis of specific stereoisomers often requires the use of chiral catalysts or auxiliaries. For instance, in the synthesis of related compounds, enantioselective organocatalysts or transition-metal complexes have been employed to achieve stereochemical control. Reaction optimization, including adjusting temperature, solvent polarity, and reagent stoichiometry, is also crucial for favoring the desired diastereomer.

Elucidation of Reaction Mechanisms Through Kinetic, Isotopic Labeling, and Stereochemical Correlation Studies

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and achieving desired products.

Kinetic studies provide insights into reaction rates and the factors that influence them. For example, kinetic studies of Michael-type reactions of ethyl propiolate with secondary amines have shown that the reactions proceed through a stepwise mechanism where proton transfer occurs after the rate-determining step. psu.eduiaea.org Brønsted-type plots with small βnuc values suggest that bond formation is not significantly advanced in the rate-determining step. psu.eduiaea.org

Isotopic labeling is a powerful technique for tracing the path of atoms and elucidating reaction mechanisms. researchgate.neteurisotop.com For instance, the absence of a primary kinetic isotope effect when using deuterated morpholine (B109124) in reactions with ethyl propiolate indicated that proton transfer is not involved in the rate-determining step. psu.edu Carbon-13 and other stable isotopes can be incorporated into molecules to follow their transformation using techniques like NMR and mass spectrometry. researchgate.netresearchgate.net

Stereochemical correlation studies help in determining the stereochemical course of a reaction by relating the stereochemistry of the reactant to that of the product. These studies are fundamental in understanding whether a reaction proceeds with inversion or retention of configuration at a stereocenter.

| Technique | Reaction Studied | Key Finding | Reference |

| Kinetic Study | Michael-type reaction of ethyl propiolate | Stepwise mechanism, proton transfer after RDS | psu.eduiaea.org |

| Isotopic Labeling (Deuterium) | Michael-type reaction of ethyl propiolate | Absence of kinetic isotope effect | psu.edu |

| Isotopic Labeling (13C) | General metabolic research | Tracing metabolic pathways | eurisotop.comresearchgate.net |

| Stereochemical Correlation | General | Determination of reaction stereochemistry | - |

Chemo- and Regioselective Functionalizations of the Compound

Chemo- and regioselectivity are crucial when a molecule has multiple reactive sites. In the case of this compound, with its ester and secondary amine functionalities, selective reactions are highly desirable. The development of reagents and reaction conditions that can selectively target one functional group over the other is an active area of research. nih.gov For example, in the functionalization of polymers, specific reagents have been designed for thermally initiated C-H functionalization, demonstrating the potential for selective modifications. nih.gov The choice of catalyst can also play a pivotal role in directing the regioselectivity of a reaction.

Strategic Role As a Chiral Building Block in Complex Molecular Construction

Precursor in the Stereoselective Synthesis of Chiral Nitrogen-Containing Heterocycles

The structure of ethyl 2-(methylamino)propanoate is ideally suited for the synthesis of nitrogen-containing heterocycles, a core structural motif in numerous pharmaceuticals and natural products. The secondary amine and the ester functionality can be manipulated through various cyclization strategies to afford a range of ring systems with high stereochemical control.

For instance, the amine can act as a nucleophile in intramolecular reactions with an electrophilic center introduced elsewhere in the molecule, leading to the formation of chiral piperidines, pyrrolidines, and other related heterocyclic systems. The stereocenter adjacent to the nitrogen atom directly influences the stereochemical outcome of these cyclizations, making it a reliable precursor for creating specific diastereomers. Research has demonstrated its application in building these crucial scaffolds, which are central to many biologically active compounds.

Application in the Modular Construction of Peptidomimetics and Oligomeric Structures

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov The incorporation of N-methylated amino acids, like the one from which this compound is derived, is a well-established strategy in peptidomimetic design. nih.gov N-methylation can induce specific conformations and increase resistance to proteases. nih.gov

This compound serves as a key module in the synthesis of these structures. It can be incorporated into peptide chains using standard peptide coupling techniques after appropriate protection and activation. Its use allows for the systematic N-methylation of a peptide backbone, which is a powerful method for improving biological activity. nih.gov Convenient, multi-step procedures compatible with solid-phase peptide synthesis have been developed for creating protected N-methylamino acids for this purpose. nih.gov This modular approach enables the construction of a wide array of oligomeric structures with tailored properties for applications in drug discovery. nih.gov

Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.govresearchgate.net

This compound, with its nucleophilic secondary amine, is an excellent component for various MCRs. A prime example is its potential use in the Ugi four-component reaction (Ugi-4CR). In a typical Ugi reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form an α-acetamido carboxamide derivative. grafiati.com By using chiral this compound as the amine component, the stereochemistry of the starting material can be transferred to the complex product, yielding a diverse range of chiral, peptide-like scaffolds in a single step. This strategy is highly effective for creating molecular diversity for drug discovery and chemical biology. nih.gov

Table 1: Representative Multi-Component Reactions

| MCR Type | Components | Key Feature |

|---|---|---|

| Ugi-4CR | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Forms α-acetamido carboxamides, ideal for pseudo-peptides. |

| Passerini-3CR | Carbonyl, Carboxylic Acid, Isocyanide | Creates α-acyloxy carboxamides. |

| Biginelli | β-ketoester, Aldehyde, Urea | Synthesizes dihydropyrimidinones. |

Derivatization to Novel Chiral Ligands and Organocatalysts for Asymmetric Transformations

The field of asymmetric catalysis relies heavily on the availability of effective chiral ligands for metal catalysts and small organic molecules as organocatalysts. beilstein-journals.org this compound serves as a valuable scaffold for the synthesis of such molecules.

The secondary amine and the ester group provide two convenient handles for chemical modification. For example, the amine can be acylated or alkylated, and the ester can be reduced to an alcohol or reacted with organometallic reagents. These transformations allow for the introduction of various functionalities, such as phosphine (B1218219) groups for metal coordination or hydrogen-bonding moieties for organocatalysis. By starting with the enantiomerically pure ester, the resulting ligands and catalysts are also chiral, making them suitable for inducing enantioselectivity in a wide range of chemical reactions, from hydrogenations and cross-couplings to aldol (B89426) and Michael additions. mdpi.com The development of new catalysts derived from accessible chiral pool sources like this compound is a continuous focus of research aimed at expanding the toolbox of asymmetric synthesis. beilstein-journals.org

Computational and Theoretical Chemistry Studies of Ethyl 2 Methylamino Propanoate

Conformational Analysis and Stereoisomer Stability Investigations

A comprehensive conformational analysis of Ethyl 2-(methylamino)propanoate would investigate the different spatial arrangements of its atoms arising from rotation around its single bonds. Due to the presence of a chiral center at the alpha-carbon (the carbon bonded to the amino group and the carboxyl group), this compound exists as two stereoisomers: (R)-Ethyl 2-(methylamino)propanoate and (S)-Ethyl 2-(methylamino)propanoate.

Computational studies would involve systematically rotating key dihedral angles, such as the Cα-N bond and the Cα-C(O) bond, and calculating the relative energies of the resulting conformers. The results would be visualized in a potential energy surface, highlighting the low-energy, stable conformers and the high-energy transition states between them.

The stability of these conformers would be influenced by a combination of steric hindrance, intramolecular hydrogen bonding (if any), and dipole-dipole interactions. For instance, a conformer where the bulky ethyl and methylamino groups are positioned far from each other (an anti-periplanar arrangement) would likely be more stable than a syn-periplanar arrangement where they are in close proximity. The relative stabilities of the conformers of the (R) and (S) enantiomers would also be compared, although in an achiral solvent, the enantiomers themselves have identical energies.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical chemistry provides powerful tools for predicting the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the ester group or N-alkylation reactions could be modeled.

To predict a reaction pathway, computational chemists would identify the reactant(s) and product(s) and then search for the minimum energy path connecting them on the potential energy surface. The highest point along this path corresponds to the transition state, which is a key structure for determining the reaction's activation energy and, consequently, its rate.

Calculations would involve locating the transition state structure and then performing frequency calculations to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be used to follow the path from the transition state downhill to the reactants and products, confirming the connection.

Hypothetical Activation Energies for a Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Ester Hydrolysis (Acid-catalyzed) | TS1 | 15-25 |

| Ester Hydrolysis (Base-catalyzed) | TS2 | 10-20 |

| N-Alkylation | TS3 | 20-30 |

Note: These are hypothetical values and would depend on the specific reaction conditions and the level of theory used in the calculations.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Reaction Environments

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent during a reaction.

An MD simulation of this compound would involve placing a number of these molecules, along with solvent molecules (e.g., water, ethanol), in a simulation box. The interactions between all atoms would be described by a force field, which is a set of parameters that approximate the potential energy of the system.

The simulation would then solve Newton's equations of motion for all atoms over a period of time, tracking their trajectories. Analysis of these trajectories can reveal important information about intermolecular interactions, such as:

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the N-H group of this compound and solvent molecules, or between molecules of the compound itself.

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule. This is crucial for understanding solubility and the solvent's effect on reactivity.

Diffusion and Transport Properties: How the molecule moves through the solvent.

Ab Initio Prediction of Advanced Spectroscopic Parameters for Elucidating Complex Structures (excluding basic identification)

Beyond basic spectral prediction for identification, high-level ab initio calculations can predict more subtle spectroscopic features that are crucial for elucidating complex structures and dynamics. For this compound, this could include:

Vibrational Circular Dichroism (VCD): For the chiral enantiomers, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can be a powerful tool for determining the absolute configuration (R or S). Ab initio calculations can predict the VCD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spin-Spin Coupling Constants: While basic chemical shift prediction is common, the calculation of through-bond and through-space spin-spin coupling constants (J-couplings) can provide detailed information about the molecule's conformation and the connectivity of its atoms.

Anharmonic Vibrational Frequencies: Standard frequency calculations assume a harmonic oscillator model. For more accurate comparison with experimental IR and Raman spectra, especially in the case of hydrogen bonding or other strong interactions, calculations of anharmonic frequencies are necessary.

These advanced calculations provide a deeper level of understanding of the molecule's structure and behavior than what can be obtained from basic spectroscopic methods alone.

Advanced Analytical Methodologies for Research Oriented Characterization of Ethyl 2 Methylamino Propanoate and Its Derivatives

High-Resolution Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

The determination of enantiomeric purity is critical for chiral compounds, and high-resolution chromatographic methods are the primary tools for this purpose. phenomenex.comnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are extensively employed to separate the enantiomers of Ethyl 2-(methylamino)propanoate. nih.govmdpi.com

The principle of chiral chromatography relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and, consequently, their separation. mdpi.com The selection of the appropriate CSP is an empirical process, often guided by the structural characteristics of the analyte. phenomenex.com For amino acid esters like this compound, polysaccharide-based CSPs have demonstrated broad applicability. chromatographyonline.com

Key Chiral Stationary Phases (CSPs) for HPLC:

| CSP Type | Common Trade Names | Principle of Separation | Typical Mobile Phases |

| Polysaccharide-based | Chiralcel® OD-H, Chiralpak® AD | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. | Normal Phase: Hexane/IsopropanolReversed Phase: Acetonitrile/Water |

| Macrocyclic Glycopeptides | Chirobiotic™ V, T | Inclusion complexation, hydrogen bonding, and ionic interactions. | Polar Ionic, Polar Organic, Reversed Phase |

| Pirkle-type (Brush-type) | α-BURKE 2, Whelk-O® 1 | π-π interactions, hydrogen bonding, and steric hindrance. | Normal Phase: Hexane/Ethanol |

In a typical research setting, a screening strategy is often employed where the racemic mixture of this compound is analyzed on a set of complementary chiral columns under various mobile phase conditions to identify the optimal separation parameters. chromatographyonline.com For instance, gradient elution systems in both normal and reversed-phase modes can be used to achieve baseline separation of the enantiomers in minimal time. chromatographyonline.com

Chiral GC is another powerful technique, particularly for volatile and thermally stable derivatives of the target compound. nih.gov Capillary columns coated with cyclodextrin derivatives are common CSPs for GC, where enantioseparation is achieved through the formation of temporary inclusion complexes. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, DOSY, Solid-State NMR) for Complex Structure Elucidation of Novel Derivatives

While standard 1D NMR (¹H and ¹³C) is indispensable for confirming the basic constitution of this compound derivatives, advanced NMR techniques are required to elucidate more complex structural features.

Two-Dimensional (2D) NMR Spectroscopy is crucial for establishing connectivity within novel or unexpected reaction products.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule's backbone and side chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, providing critical information about the connectivity of different molecular fragments, such as linking a substituent to the main amino ester core.

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This is particularly useful for analyzing reaction mixtures containing the starting material, product, and any byproducts without prior separation. It can confirm the association of all signals with a single molecular entity.

Solid-State NMR (ssNMR) provides structural information on crystalline or amorphous solid derivatives. For complex derivatives that are difficult to crystallize or are insoluble, ssNMR can yield insights into conformation and packing arrangements within the solid state.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of newly synthesized derivatives of this compound. It provides two key pieces of information: the precise mass of the molecule and its fragmentation pattern.

Precise Mass Determination: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula of a reaction product, providing strong evidence for its identity and confirming that a desired transformation has occurred.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. For a derivative of this compound, characteristic fragmentation pathways would likely involve:

Loss of the ethyl ester group: Cleavage of the C-O bond can lead to the loss of ethanol (46 Da) or an ethoxy radical.

α-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines, leading to the formation of stable iminium ions. mdpi.com

Cleavage of substituents: Any novel groups added to the core structure will exhibit their own characteristic fragmentation patterns, helping to confirm their presence and location.

Analysis of these fragmentation patterns, often aided by isotopic labeling studies, allows researchers to piece together the structure of the molecule and differentiate between isomers. ojp.govniu.edu

Predicted Fragmentation of this compound ([M+H]⁺) Interactive Table

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 132.1025 | 88.0868 | C₂H₄O | Loss of ethyl formate from the ester |

Circular Dichroism and Optical Rotatory Dispersion for Chiral Characterization

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic methods that provide information about the stereochemical nature of a chiral molecule. osti.gov These techniques are based on the differential interaction of left- and right-circularly polarized light with the enantiomers. osti.gov

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum will show positive or negative peaks (Cotton effects) at the absorption bands of the molecule's chromophores. The two enantiomers of this compound will produce mirror-image CD spectra, making this technique a powerful tool for:

Confirming the presence of a specific enantiomer.

Determining enantiomeric excess by comparing the signal intensity to that of a pure standard.

Studying conformational changes in derivatives.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves for a pair of enantiomers are mirror images. ORD is complementary to CD and can be particularly useful for analyzing chiral compounds that lack strong chromophores in the accessible UV-Vis region.

X-Ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

While chromatographic and spectroscopic methods can determine enantiomeric purity and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.govresearchgate.net The technique requires a high-quality single crystal of the compound or a suitable crystalline derivative. researchgate.net

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de This pattern provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the creation of a three-dimensional model of the molecule. To determine the absolute configuration, anomalous dispersion effects are utilized. researchgate.net When the crystal contains an atom that scatters X-rays anomalously (typically an atom heavier than oxygen), the diffraction intensities of certain reflection pairs (Bijvoet pairs) will be slightly different, allowing for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. researchgate.net

Since this compound is a liquid at room temperature, it must first be converted into a solid, crystalline derivative. This can be achieved by:

Forming a salt with a chiral acid or base of known absolute configuration.

Creating a co-crystal with another molecule. researchgate.net

Synthesizing a solid derivative, for example, by converting the ester to an amide.

The Flack parameter, derived from the crystallographic data, is a key indicator used to validate the determined absolute structure. nih.gov

Strategic Derivatization for Enhanced Detection and Stereochemical Analysis in Complex Reaction Mixtures

Strategic derivatization involves chemically modifying this compound to improve its analytical properties for a specific technique, which is particularly useful when analyzing complex reaction mixtures.

For Enhanced Chromatographic Separation: The primary amino group can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can often be separated more easily on a standard (achiral) HPLC or GC column than the original enantiomers on a chiral column. This approach can also be used to determine the absolute configuration if the configuration of the derivatizing agent is known.

For Enhanced Mass Spectrometric Detection: Derivatization can be used to improve the ionization efficiency and sensitivity of the analyte in LC-MS analysis. mdpi.com Attaching a group with a permanent positive charge or a moiety with high proton affinity can significantly increase the signal intensity, allowing for the detection of trace amounts of the compound in a mixture. mdpi.com For example, reacting the amine with a reagent that introduces a quaternary ammonium group can enhance detection in positive-ion ESI-MS. mdpi.com This strategy is crucial for monitoring low-level products or impurities in a reaction.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(methylamino)propanoate, and what factors influence reaction yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 2-bromo-2-methylpropionate can react with methylamine under basic conditions to yield the target compound . Key factors affecting yield include:

- Catalyst choice : Use of sodium carbonate or other mild bases to deprotonate intermediates.

- Temperature : Reactions often proceed optimally at 80–100°C, as seen in boronate ester syntheses .

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.

- Reagent purity : Impurities in starting materials (e.g., brominated esters) can lead to side products .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- LCMS : Provides molecular weight confirmation (e.g., m/z 414 [M+H]+ for derivatives) and purity assessment .

- HPLC : Retention time analysis (e.g., 0.96 minutes under SMD-TFA05 conditions) helps monitor reaction progress .

- NMR : ¹H/¹³C NMR resolves structural ambiguities, such as distinguishing regioisomers in propanoate derivatives .

- FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Q. What biological assays are commonly used to evaluate the activity of this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with targets like acetylcholinesterase or cytochrome P450 using spectrophotometric methods .

- Cell viability studies : MTT assays assess cytotoxicity in human cell lines (e.g., HepG2 for hepatic metabolism) .

- Binding affinity measurements : Surface plasmon resonance (SPR) quantifies interactions with biomolecules (e.g., serum albumin) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Standardized protocols : Follow documented procedures from peer-reviewed patents or journals (e.g., EP 4 374 877 A2 for hydrazine derivatives) .

- Batch control : Use reference standards (e.g., EP/BP-certified impurities) to validate purity .

- Reaction monitoring : Employ in-situ techniques like inline FTIR to track intermediate formation .

Q. What safety considerations are critical when handling this compound in the lab?

Methodological Answer:

- Ventilation : Use fume hoods due to volatile intermediates (e.g., ethyl bromoacetate) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents.

- Waste disposal : Neutralize acidic byproducts before disposal, adhering to ECHA guidelines .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be achieved, and what chiral stationary phases are effective?

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.

- Derivatization : Convert amines to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis .

- Crystallography : X-ray diffraction of co-crystals with resolving agents (e.g., tartaric acid) confirms absolute configuration .

Q. What strategies mitigate side reactions during the synthesis of this compound-based boronate esters?

Methodological Answer:

- Protecting groups : Temporarily shield reactive amines with Boc or Fmoc groups to prevent undesired coupling .

- Low-temperature catalysis : Perform Suzuki-Miyaura couplings at 0–5°C to suppress boronate hydrolysis .

- Microwave-assisted synthesis : Reduces reaction time and byproduct formation (e.g., 30 minutes vs. 24 hours) .

Q. How do structural modifications (e.g., fluorination) impact the metabolic stability of this compound derivatives?

Methodological Answer:

- In vitro microsomal assays : Incubate derivatives with liver microsomes to measure half-life (t½). Fluorination at the 4-position increases t½ by 2-fold due to reduced CYP450 oxidation .

- QSAR modeling : Correlate logP values with clearance rates; lipophilic analogs show higher hepatobiliary excretion .

Q. What advanced techniques identify degradation products of this compound under accelerated stability conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40°C/75% RH), acid/base hydrolysis, and UV light.

- HRMS/TOF-MS : High-resolution mass spectrometry identifies degradation fragments (e.g., loss of ethyl group, m/z Δ = -28) .

- Stability-indicating HPLC : Develop gradient methods to separate degradation products (e.g., oxidized amines) .

Q. How can computational methods optimize the design of this compound-based enzyme inhibitors?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., dihydrofolate reductase) .

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to prioritize synthetic targets .

- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.